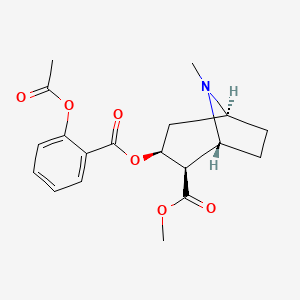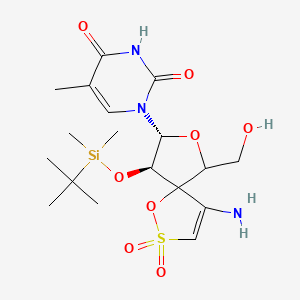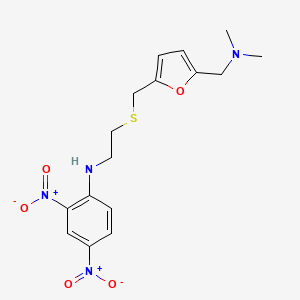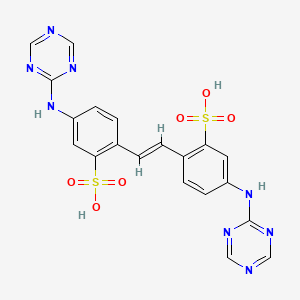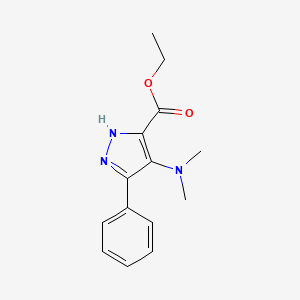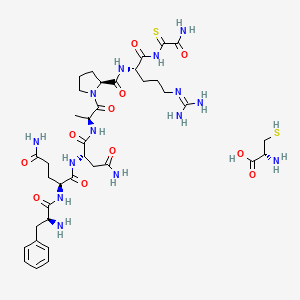
Argipressin (3-9), (4-1')-disulfide cys(6)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin (3-9), (4-1’)-disulfide cys(6)- is a synthetic peptide analog of vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is characterized by a specific sequence of amino acids and a disulfide bond between cysteine residues, which is essential for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin (3-9), (4-1’)-disulfide cys(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection: Removing protecting groups from amino acids, often using TFA (trifluoroacetic acid).
Disulfide Bond Formation: Oxidizing thiol groups of cysteine residues to form the disulfide bond, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Argipressin (3-9), (4-1’)-disulfide cys(6)- can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds.
Reduction: Breaking of disulfide bonds using reducing agents like DTT (dithiothreitol).
Substitution: Modifications at specific amino acid residues using reagents like N-methylmorpholine.
Common Reagents and Conditions
Oxidizing Agents: Iodine, air oxidation.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC.
Deprotecting Agents: TFA, piperidine.
Major Products Formed
Oxidation: Formation of the active disulfide-bonded peptide.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Argipressin (3-9), (4-1’)-disulfide cys(6)- is used as a model compound to study peptide synthesis, folding, and disulfide bond formation.
Biology
Biologically, this compound is used to investigate the mechanisms of vasopressin receptors and their role in water balance and blood pressure regulation.
Medicine
Medically, it serves as a therapeutic agent in conditions like diabetes insipidus and certain types of bleeding disorders due to its vasoconstrictive properties.
Industry
In the pharmaceutical industry, it is used in the development of peptide-based drugs and as a standard in analytical techniques.
Mecanismo De Acción
Argipressin (3-9), (4-1’)-disulfide cys(6)- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers a cascade of intracellular events involving G-proteins and second messengers like cAMP, leading to increased water reabsorption in the kidneys and vasoconstriction in blood vessels.
Comparación Con Compuestos Similares
Similar Compounds
Vasopressin: The natural hormone with a similar sequence but different disulfide bond configuration.
Desmopressin: A synthetic analog with enhanced antidiuretic properties and longer half-life.
Oxytocin: Another peptide hormone with a similar structure but different physiological effects.
Uniqueness
Argipressin (3-9), (4-1’)-disulfide cys(6)- is unique due to its specific amino acid sequence and disulfide bond configuration, which confer distinct biological activities and receptor affinities compared to other vasopressin analogs.
Propiedades
Número CAS |
84953-76-4 |
|---|---|
Fórmula molecular |
C37H58N14O11S2 |
Peso molecular |
939.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethanethioyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide;(2R)-2-amino-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C34H51N13O9S.C3H7NO2S/c1-17(33(56)47-14-6-10-23(47)31(55)44-20(9-5-13-41-34(39)40)29(53)46-32(57)26(38)50)42-30(54)22(16-25(37)49)45-28(52)21(11-12-24(36)48)43-27(51)19(35)15-18-7-3-2-4-8-18;4-2(1-7)3(5)6/h2-4,7-8,17,19-23H,5-6,9-16,35H2,1H3,(H2,36,48)(H2,37,49)(H2,38,50)(H,42,54)(H,43,51)(H,44,55)(H,45,52)(H4,39,40,41)(H,46,53,57);2,7H,1,4H2,(H,5,6)/t17-,19-,20-,21-,22-,23-;2-/m00/s1 |
Clave InChI |
JXAIAGBPMKVCLL-KKBNGWBPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C([C@@H](C(=O)O)N)S |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(=S)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(C(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


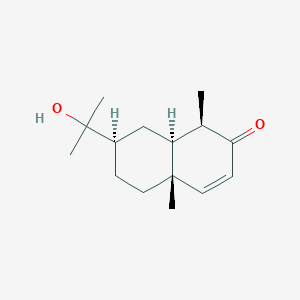

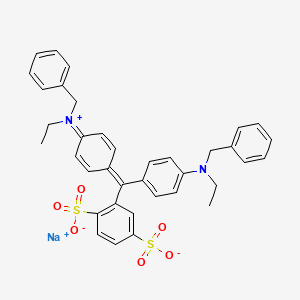


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)

